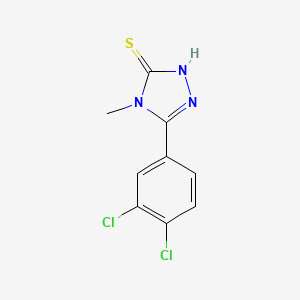

4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

Vue d'ensemble

Description

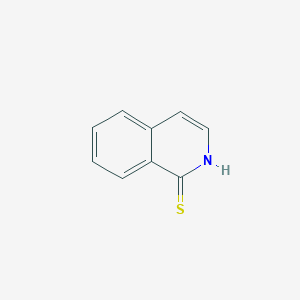

4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNOS and its molecular weight is 223.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

Research has explored the synthesis of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline derivatives, highlighting the versatility of chlorophenyl-thiazole carbaldehydes in creating pharmacophore-linked molecules with potential biological activities (Khalifa, Nossier, & Al-Omar, 2017).

Fluorescence and Photophysical Properties

Studies have synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases from chlorophenyl-thiazole carbaldehydes, investigating their fluorescence quantum yield and photophysical properties. This research suggests the potential of these compounds as metal-free organic fluorescent materials (Sravanthi & Manju, 2015).

Material Science and Solubility Studies

The synthesis of thiophene-substituted bis(5,4-d)thiazoles from chlorophenyl-thiazole carbaldehydes has been examined, focusing on their structural characterization and the relationship between structure and physicochemical properties. These studies highlight the challenges and opportunities in enhancing the solubility and processing of materials for various applications (Tokárová & Biathová, 2018).

Antimicrobial and Biological Activities

Research into chlorophenyl-thiazole carbaldehyde derivatives has also extended to their biological evaluation, where various synthesized compounds have been screened for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. This research demonstrates the potential medicinal and biological applications of these compounds (Ali et al., 2013).

Propriétés

IUPAC Name |

4-(2-chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPRJACJPMGESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392539 | |

| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383142-61-8 | |

| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)

![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)

![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)